N1-Benzyl vs. C5-(4-Chlorobenzyl) Regioisomer: Physicochemical Differentiation
The N1-benzyl-4-chloro substitution pattern yields a calculated XLogP3-AA value of 2.3 [1], which is 0.4 log units lower than the XLogP of 2.7 reported for the C5-(4-chlorobenzyl) regioisomer CHEMBL341520 [2]. This lipophilicity differential arises from the distinct connectivity of the aromatic substituent to the pyrazole core (N-linked vs. C-linked), which alters molecular dipole moment and solvation energetics. Such a difference is quantitatively meaningful for predicting membrane permeability, plasma protein binding, and chromatographic retention behavior in both analytical and preparative settings.
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 5-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid (CHEMBL341520); XLogP = 2.7 |
| Quantified Difference | ΔXLogP = -0.4 |
| Conditions | Computed physicochemical property using XLogP3 algorithm |
Why This Matters
A ΔXLogP of 0.4 units translates to a predicted ~2.5-fold difference in octanol-water partition coefficient, directly impacting compound handling, solubility, and passive diffusion rates across biological membranes.
- [1] PubChem. 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid: Computed Properties (XLogP3-AA). View Source
- [2] GLASS Ligand Database. CHEMBL341520: 5-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid. XLogP value. View Source
